molecular formula C14H23FN2O2S B7682346 N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide

N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide

货号 B7682346
分子量: 302.41 g/mol
InChI 键: YELDQYUGZURWQE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide, commonly known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of lymphoma and other malignancies.

作用机制

TAK-659 is a selective inhibitor of BTK and ITK, which are key enzymes involved in the signaling pathways that regulate the growth and survival of cancer cells. BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, while ITK is a cytoplasmic tyrosine kinase that is involved in T-cell receptor (TCR) signaling (Kawashima et al., 2016). By inhibiting the activity of BTK and ITK, TAK-659 disrupts the signaling pathways that promote the survival and proliferation of cancer cells.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent biochemical and physiological effects in preclinical models of cancer. In vitro studies have demonstrated that TAK-659 inhibits the phosphorylation of downstream signaling molecules, such as AKT and ERK, and induces apoptosis in cancer cells (Kawashima et al., 2016). In vivo studies have shown that TAK-659 reduces the infiltration of lymphoma cells into lymphoid organs and inhibits the production of cytokines that promote tumor growth (Tam et al., 2019). TAK-659 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and lenalidomide (Tam et al., 2019).

实验室实验的优点和局限性

TAK-659 has several advantages for lab experiments. It is a highly selective inhibitor of BTK and ITK, which makes it a valuable tool for studying the role of these enzymes in cancer biology. TAK-659 has also shown good pharmacokinetic properties in preclinical studies, which makes it suitable for in vivo experiments (Kawashima et al., 2016). However, TAK-659 has some limitations for lab experiments. It is a relatively new compound, and its long-term toxicity and safety profile have not been fully established. In addition, TAK-659 has limited solubility in aqueous solutions, which may affect its bioavailability in vivo (Kawashima et al., 2016).

未来方向

There are several future directions for the development of TAK-659. One potential application of TAK-659 is in combination therapy with other chemotherapeutic agents. Preclinical studies have shown that TAK-659 enhances the anti-tumor activity of other agents, and clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in combination with other drugs (Tam et al., 2019). Another future direction is the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for BTK and ITK. Finally, TAK-659 may have potential applications in other diseases that are characterized by dysregulated BCR or TCR signaling, such as autoimmune disorders (Kawashima et al., 2016).
Conclusion
In conclusion, TAK-659 is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. TAK-659 selectively inhibits BTK and ITK, which are key enzymes involved in the signaling pathways that regulate the growth and survival of cancer cells. TAK-659 has potent biochemical and physiological effects in preclinical models of cancer, and it has several advantages for lab experiments. However, TAK-659 also has some limitations, and its long-term toxicity and safety profile have not been fully established. There are several future directions for the development of TAK-659, including combination therapy with other chemotherapeutic agents, development of TAK-659 analogs, and potential applications in other diseases.

合成方法

The synthesis of TAK-659 involves several steps, including the preparation of starting materials, reaction with various reagents, and purification of the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature (Kawashima et al., 2016).

科学研究应用

TAK-659 has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that TAK-659 inhibits the proliferation and survival of cancer cells by blocking the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) (Kawashima et al., 2016). In vivo studies have demonstrated that TAK-659 suppresses tumor growth and prolongs survival in mouse models of lymphoma and leukemia (Kawashima et al., 2016; Tam et al., 2019).

属性

IUPAC Name

N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23FN2O2S/c1-14(2,11-17(3)4)10-16-20(18,19)9-12-7-5-6-8-13(12)15/h5-8,16H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELDQYUGZURWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)CC1=CC=CC=C1F)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。